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molecular formula C9H16O2 B8745710 Methylcyclohexyl acetate CAS No. 30232-11-2

Methylcyclohexyl acetate

Cat. No. B8745710
M. Wt: 156.22 g/mol
InChI Key: VVDZWMOQABVVHC-UHFFFAOYSA-N
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Patent
US05461020

Procedure details

The procedure given in a product publication, "POLYDMAP(tm) POLYMER, A Guide to Its Successful Use", Reilly Industries, 1990, for testing the activity of polystyrene bound BMAP, was followed. A sample (7.0 gm) of the above silica bound catalyst was mixed with 8.2 gm (0.07 mol) 1-methylcyclohexanol. To this suspension was added 11.6 gm (0.12 mol) triethylamine and 12.8 gm (0.13 mol) acetic anhydride. The mixture was heated at reflux for 5 hours, then filtered to remove the catalyst. The catalyst was washed with 50 ml dichloromethane. The combined filtrate and washes were treated with three 50 ml portions of 9% aqueous HCl, then with three 50 ml portions of saturated aqueous sodium bicarbonate. The organic layer was then dried over anhydrous magnesium sulfate, filtered and the volatile components were removed using a rotary evaporator. The crude product was purified by vacuum distillation through a short Vigreux column. Analysis of the distilled fractions by vapor phase chromatography showed that the desired 1-methylcyclohexyl acetate was obtained in 90 % yield.
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
12.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([OH:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[C:16]([O:8][C:2]1([CH3:1])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1)(=[O:18])[CH3:17]

Inputs

Step One
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
CC1(CCCCC1)O
Step Three
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
The catalyst was washed with 50 ml dichloromethane
ADDITION
Type
ADDITION
Details
The combined filtrate and washes were treated with three 50 ml portions of 9% aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatile components were removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum distillation through a short Vigreux column
CUSTOM
Type
CUSTOM
Details
was obtained in 90 % yield

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1(CCCCC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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